1,2-Benzenedicarboxylic acid, 1-heptyl 2-undecyl ester, branched and linear

Overview

Description

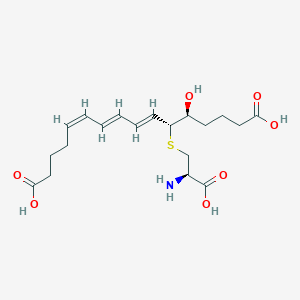

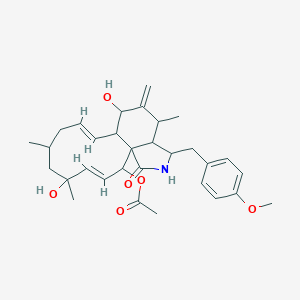

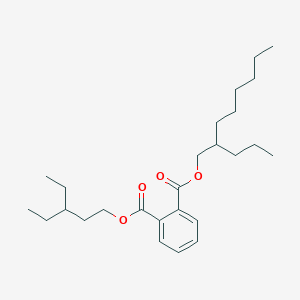

“1,2-Benzenedicarboxylic acid, 1-heptyl 2-undecyl ester, branched and linear” is a chemical compound that belongs to a family of chemicals called phthalates . It is also known by other names such as “DI (HEPTYL-UNDECYL)PHTHALATE”, “heptyl undecyl phthalate, branched and linear”, and "1,2-Benzenedicarboxylic acid, C7" .

Molecular Structure Analysis

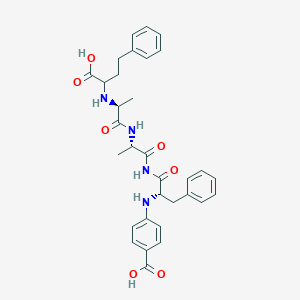

The molecular formula of this compound is C26H42O4 . The IUPAC name is 1-O-(3-ethylpentyl) 2-O-(2-propyloctyl) benzene-1,2-dicarboxylate . The InChI key is GWGJJINTDSPRJM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The boiling point of this compound is 405.7ºC at 760mmHg and its density is 0.973g/cm3 .Scientific Research Applications

Environmental Impact and Analysis : Phthalate esters, which include compounds like 1,2-Benzenedicarboxylic acid esters, are widely used as plasticizers in polymers. Their widespread use has made them ubiquitous environmental pollutants, often considered endocrine disrupting due to their carcinogenic effects. They require specific methods for their determination in environmental samples due to their complex matrices and low-level concentrations (Farajzadeh, Sorouraddin, & Mogaddam, 2015).

Gas-Phase Reactions Study : The reactions of oxygen ions with alkyl and aryl esters of benzenedicarboxylic acids, including compounds similar to 1,2-Benzenedicarboxylic acid esters, have been studied to understand their reaction mechanisms. This research is important in the field of chemical ionization mass spectrometry (Stemmler, Diener, & Swift, 1994).

Natural Product Research : A specific derivative of 1,2-benzenedicarboxylic acid was isolated from the hexane extract of the Ajuga bracteosa plant, along with other compounds. This highlights its presence and potential applications in natural product chemistry (Singh, Mahmood, Kaul, & Jirovetz, 2006).

Synthesis of Long-Chain Esters : Research into the synthesis of long-chain esters of benzenedicarboxylic acids, including those like 1,2-Benzenedicarboxylic acid, demonstrates the chemical processes and conditions favorable for their production. This is crucial for their industrial applications (Han-ying, 2011).

Electrical and Mechanical Properties in Polymers : The addition of certain benzenedicarboxylic acid esters, similar in structure to 1,2-Benzenedicarboxylic acid esters, can enhance the mechanical properties and electrical conductivity of polymers like polyaniline. This has implications in materials science and engineering (Dufour, Rannou, Fedorko, Djurado, Travers, & Pron, 2001).

Human Biomonitoring and Health Impact : Due to its use as a plasticizer in manufacturing plastics, compounds like 1,2-benzenedicarboxylic acid, bis(2-propylheptyl)ester, are subject to human biomonitoring. Understanding their impact on human health, especially as environmental pollutants, is crucial (Bekanntmachung des Umweltbundesamtes, 2015).

properties

IUPAC Name |

1-O-(3-ethylpentyl) 2-O-(2-propyloctyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-5-9-10-11-15-22(14-6-2)20-30-26(28)24-17-13-12-16-23(24)25(27)29-19-18-21(7-3)8-4/h12-13,16-17,21-22H,5-11,14-15,18-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGJJINTDSPRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCCC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-(3-ethylpentyl) 2-O-(2-propyloctyl) benzene-1,2-dicarboxylate | |

CAS RN |

111381-90-9 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-heptyl 2-undecyl ester, branched and linear | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111381909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

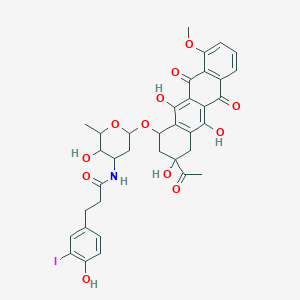

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)

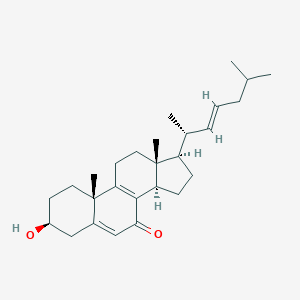

![(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B219069.png)